2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related indolylalkylamide compounds involves multiple steps, including indolization under Fischer conditions and amidification through condensation reactions. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides was achieved by preparing ethyl (2-methylindol-3-yl)acetates through Japp-Klingemann method followed by 2-decarboxylation to afford ethyl (indol-3-yl)alkanoates, and then amidification was carried out by condensation of the corresponding acids with amines (Cecilia Menciu et al., 1999).
Molecular Structure Analysis
The molecular structure and crystallography of acetamide derivatives reveal intricate details about their bonding and interactions. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system, showcasing intermolecular H-bonds and intramolecular interactions that stabilize its structure (G. Sharma et al., 2018).
Chemical Reactions and Properties
Acetamides undergo various chemical reactions, including condensation, cyclization, and rearrangement, leading to the formation of novel compounds with potential biological activities. The synthesis and chemical reactivity of these compounds often depend on their functional groups and molecular configuration (K. Sunder & Jayapal Maleraju, 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by their molecular structure and intermolecular interactions, as seen in compounds like N-(2,6-dichloro-4- thrifloromethylphenyl) acetamide (Z. Ping, 2007).
Chemical Properties Analysis
The chemical properties of acetamides, including their reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. For instance, studies on 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides have revealed their potent opioid kappa agonist properties, demonstrating the impact of structural variations on chemical properties and biological activity (G. Costello et al., 1991).
Scientific Research Applications
Synthesis and Biological Activity
One line of research involves the synthesis of novel compounds for their potential antiallergic properties. For example, a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared in search of novel antiallergic compounds, showing significant potency in various assays (Menciu et al., 1999). This research underscores the potential for compounds with similar structures to be used in the development of new therapeutic agents.
Anticancer and Antiplasmodial Properties
Another area of research is the development of compounds for anticancer applications. Studies have been conducted on the synthesis, structure, and molecular docking analysis of compounds for potential anticancer activity, highlighting the importance of chemical structure in determining biological activity (Sharma et al., 2018). Additionally, compounds have been evaluated for their in vitro antiplasmodial properties, indicating their potential use in combating malaria (Mphahlele et al., 2017).
Enzyme Inhibition
Research into enzyme inhibition is also a significant application area. For instance, studies on the design, synthesis, and pharmacological evaluation of compounds as glutaminase inhibitors reveal the potential for these compounds in targeting cancer metabolism (Shukla et al., 2012).
Metabolic Stability and Drug Development
Investigations into the metabolic stability of compounds, particularly in the context of dual inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), are crucial for drug development. Studies have explored various heterocycles to improve metabolic stability, providing insights into the design of more stable and efficacious therapeutic agents (Stec et al., 2011).
Future Directions
properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-2-21-11-17(15-8-3-4-9-16(15)21)23-12-18(22)20-14-7-5-6-13(19)10-14/h3-11H,2,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJOKOIMHGACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide |
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